N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures, etc .Molecular Structure Analysis
Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities, etc., as reported in the literature .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Interaction with Biological Receptors
Compounds structurally related to N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide have been studied for their interaction with the GABAA/benzodiazepine receptor. These compounds, including imidazo[1,5-a]quinoxaline amides and carbamates, exhibit a wide range of intrinsic efficacies, demonstrating their potential for modulating receptor activities. Such interactions are crucial for understanding the therapeutic potential of these compounds in neurological disorders (Tenbrink et al., 1994).
Synthesis Methods
Research has explored various synthesis methods for compounds similar to this compound. One notable method involves the use of sulfamic acid-functionalized hydroxyapatite-encapsulated γ-Fe2O3 nanoparticles as a magnetically recoverable catalyst. This method facilitates the synthesis of N-fused imidazole-quinoline conjugates under solvent-free conditions, highlighting an environmentally friendly approach to creating complex molecules (Mouradzadegun et al., 2015).
Potential Therapeutic Uses
Compounds structurally related to this compound have been investigated for their checkpoint kinase 1 (Chk1) inhibitory properties. These properties are significant for developing treatments targeting cancer, as Chk1 plays a crucial role in DNA damage response pathways. Such studies contribute to the search for novel anticancer agents (Conchon et al., 2007).
Mechanism of Action
The mechanism of action of imidazole-containing compounds can vary widely depending on the specific compound and its intended use. Many imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Future Directions
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3/c25-16-11-14-10-15(9-13-3-1-7-24(16)17(13)14)22-19(27)18(26)21-4-2-6-23-8-5-20-12-23/h5,8-10,12H,1-4,6-7,11H2,(H,21,26)(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEPMZGNLDXKVHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C(=O)NCCCN4C=CN=C4)CC(=O)N3C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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